Product packaging for Metatartaric acid(Cat. No.:CAS No. 39469-81-3)

Metatartaric acid

Cat. No.: B12092344
CAS No.: 39469-81-3
M. Wt: 264.14 g/mol
InChI Key: KWBYTEOPKORPPY-UHFFFAOYSA-N
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Description

Metatartaric Acid (E353) is a polymeric lactone of variable composition and molecular weight, produced through the controlled dehydration of L-tartaric acid . It is supplied as an off-white solid that is freely soluble in water and ethanol . As a food additive, it is authorized for use as a stabilizer, specifically in wine, according to international regulations . This product is intended for research and industrial development purposes only and is strictly not for personal, food, or medicinal use. The primary research and industrial value of this compound lies in its role as a highly effective inhibitor of tartrate salt crystallization. It is extensively applied in enological research and the food and beverage industry to prevent the precipitation of potassium bitartrate (KHT) and calcium tartrate (CaT) in wines and fruit juices . This precipitation, while chemically harmless, is often perceived as a quality defect by consumers, making its control a key focus of product stability studies . Its mechanism of action involves acting as a protective colloid; the large polymer molecules adsorb onto the surface of nascent tartrate crystals, preventing their growth and formation of visible precipitates . This non-thermal stabilization method offers a more energy-efficient alternative to traditional physical methods like cold stabilization, aligning with the growing demand for sustainable processing technologies . Researchers should note that the efficacy of this compound is directly related to its esterification rate and is subject to hydrolytic degradation over time, which is accelerated at higher temperatures and lower pH levels . For optimal performance in experimental applications, it must be dissolved exclusively in cold water, as hot water causes immediate hydrolysis and loss of functionality . Furthermore, its stabilizing effect decreases with time, and it is not recommended for wines with high calcium content or before protein stability is assured . The global market for this compound is experiencing steady growth, valued at approximately USD 150 million in 2024, driven largely by its applications in the food and beverage sector, which accounts for over 60% of its consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O10 B12092344 Metatartaric acid CAS No. 39469-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39469-81-3

Molecular Formula

C8H8O10

Molecular Weight

264.14 g/mol

IUPAC Name

2-[5-[carboxy(hydroxy)methyl]-3,6-dioxo-1,4-dioxan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C8H8O10/c9-1(5(11)12)3-7(15)18-4(8(16)17-3)2(10)6(13)14/h1-4,9-10H,(H,11,12)(H,13,14)

InChI Key

KWBYTEOPKORPPY-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)OC(C(=O)O1)C(C(=O)O)O)C(C(=O)O)O

physical_description

Crystalline or powder form with a white or yellowish colour. Very deliquescent with a faint odour of caramel

solubility

Very soluble in water and ethanol

Origin of Product

United States

Molecular Architecture and Compositional Heterogeneity of Metatartaric Acid

Polymeric and Oligomeric Nature of Metatartaric Acid

The fundamental nature of this compound is that of a polymer or oligomer, formed by the linking of tartaric acid units through ester bonds. This results in a mixture of molecules of different sizes and structures fao.orgfao.orgfao.orgrsc.orgresearchgate.net.

Identification of Di-tartaric Monoester and Diester Constituents

The primary components identified within this compound preparations are the esterified products of two tartaric acid molecules. These include di-tartaric monoesters, where one carboxyl group of one tartaric acid molecule has esterified with a hydroxyl group of another, and di-tartaric diesters, where both carboxyl groups are esterified fao.orgfao.orgatamanchemicals.comfao.orgoiv.intoiv.intulisboa.pt. These dimeric structures represent the foundational units that can further polymerize into longer chains.

Characterization of Polyester (B1180765) Chains and Variable Chain Lengths

Beyond the dimeric structures, this compound comprises longer polyester chains, indicating a degree of polymerization beyond simple dimers fao.orgfao.orgfao.orgresearchgate.net. These chains are formed through repeated esterification reactions, linking multiple tartaric acid units. The exact length of these polyester chains is variable, contributing to the polydisperse nature of this compound fao.orgfao.orgrsc.orgresearchgate.net. Research indicates that the molecular mass distribution can correspond to chains comprising approximately 7.5 to 75 tartaric acid units, or molecular masses ranging from 2 to 9 kDa researchgate.netresearchgate.netnih.gov. The specific distribution of chain lengths is highly dependent on the synthesis conditions, such as temperature, time, and pressure, which influence the degree of esterification fao.orgfao.orgatamanchemicals.comfao.orgoiv.int.

Presence and Impact of Monomeric L-Tartaric Acid Content

This compound preparations frequently contain residual, unreacted L-tartaric acid, also referred to as monomeric tartaric acid fao.orgfao.orgfao.orgoiv.intresearchgate.net. This monomeric content arises from incomplete esterification during the manufacturing process. Studies have reported the presence of monomeric tartaric acid in commercial this compound products, with concentrations typically ranging from 9% to 18% fao.orgfao.orgresearchgate.netresearchgate.netnih.gov. While this monomeric fraction does not contribute to the polymeric stabilizing effect, its presence is an inherent characteristic of commercial this compound preparations.

Molecular Weight Distribution and Polydispersity of this compound Preparations

The heterogeneous nature of this compound is quantitatively described by its molecular weight distribution and associated polydispersity.

Weight Average Molecular Weight (Mw) and Number Average Molecular Weight (Mn) Analysis

Characterization of this compound using techniques such as size-exclusion chromatography (SEC) combined with multi-angle light scattering (MALS) detection has revealed a broad range of molecular weights fao.orgfao.org. The weight average molecular weight (Mw) for commercial this compound products typically falls within the range of 1.2–8.9 kDa fao.orgnih.gov. The number average molecular weight (Mn), which reflects the average molecular weight based on the number of molecules, is reported to be in the range of 0.25–3.52 kDa fao.orgnih.gov. These values underscore the presence of both smaller and larger molecular species within the this compound mixture.

Polydispersity Index Characterization

The polydispersity index (PDI) is a measure of the breadth of the molecular weight distribution, calculated as the ratio of the weight average molecular weight (Mw) to the number average molecular weight (Mn), or sometimes Mz/Mn fao.orgfao.org. This compound preparations are consistently described as highly polydisperse fao.orgresearchgate.netnih.gov. Reported PDI values for this compound products are wide, ranging from 1 to 50 fao.orgnih.gov. This high degree of polydispersity signifies a significant variation in the chain lengths of the polymeric and oligomeric components within the material.

The provided search results offer substantial information regarding this compound, particularly its molecular composition, heterogeneity, and the critical aspect of its degree of esterification. This compound is not a single, pure compound but rather a complex mixture of polymerized tartaric acid derivatives. The degree of esterification is a key parameter that defines its properties and effectiveness as a wine stabilizer.

Synthesis and Polymerization Pathways of Metatartaric Acid

Intermolecular Esterification of L-Tartaric Acid

The fundamental reaction in the synthesis of metatartaric acid is the intermolecular esterification between the carboxylic acid group of one tartaric acid molecule and the secondary alcohol group of another smolecule.comfao.orgfao.orgresearchgate.netatamanchemicals.commdpi.comrsc.orgatamanchemicals.comoiv.int. This process leads to the formation of ester linkages, extending the molecular chains and creating a polyester (B1180765) structure.

Thermal Polymerization Conditions (Temperature and Pressure)

The synthesis of this compound is typically carried out by heating L-tartaric acid under specific thermal conditions. Temperatures commonly range from 150 to 170 °C fao.orgfao.orgatamanchemicals.commdpi.comrsc.orgfao.orgatamanchemicals.comoiv.int, with some processes utilizing temperatures between 150-160 °C under vacuum mdpi.comrsc.org. The reaction is conducted under either atmospheric or reduced pressure fao.orgfao.orgatamanchemicals.commdpi.comrsc.orgfao.orgatamanchemicals.com. The duration of heating is generally kept to less than an hour fao.orgfao.orgatamanchemicals.comatamanchemicals.com. These controlled conditions are crucial for achieving the desired degree of esterification and polymerization smolecule.comfao.orgatamanchemicals.com.

Role of Intramolecular Dehydration in Polymer Formation

The thermal process inherently involves dehydration, where water molecules are eliminated as ester bonds are formed smolecule.comiastate.edumdpi.comtiiips.comillinois.edu. This loss of water drives the esterification reactions forward, facilitating the linking of tartaric acid units into longer chains researchgate.netmdpi.comrsc.org. Intramolecular dehydration is a key step that contributes to the formation of the polymeric structure of this compound researchgate.netiastate.edumdpi.com.

Mechanistic Aspects of Polymerization and Chain Propagation

The polymerization mechanism involves a series of esterification reactions that link tartaric acid monomers. Each esterification event creates a new ester bond and releases a molecule of water, extending the polymer chain. This process results in a mixture of products with varying chain lengths, including dimeric forms (di-tartaric monoester and diester) and longer polyester chains smolecule.comfao.orgfao.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comrsc.orgawri.com.au. The reaction is reversible, meaning this compound can hydrolyze back into tartaric acid under specific conditions, such as in aqueous solutions at elevated temperatures smolecule.comatamanchemicals.comatamanchemicals.com. The molecular weight distribution of commercial this compound products is broad, typically ranging from 2 to 9 kDa researchgate.netresearchgate.net.

Analysis of Impurities Arising from Synthesis Processes

The synthesis of this compound inevitably leads to the formation of various impurities alongside the desired polymeric esters. These impurities can affect the product's properties and performance researchgate.netresearchgate.netulisboa.pt.

Pyruvic Acid as a Polymerization Terminator

Among the common impurities found in this compound preparations is pyruvic acid, which can be present in concentrations ranging from 1% to 6% by weight researchgate.netresearchgate.netmdpi.comulisboa.ptnih.gov. Pyruvic acid has been identified as a potential polymerization terminator because it can react with the hydroxyl groups present on tartaric acid or this compound molecules smolecule.comresearchgate.netresearchgate.net. This reaction effectively halts the chain elongation process, influencing the final molecular weight and esterification degree of the this compound product smolecule.comresearchgate.netresearchgate.net. The presence of pyruvic acid can also slightly alter the measured esterification index, necessitating corrections for accurate assessment ulisboa.pt.

Other identified impurities include unreacted L-tartaric acid monomer, which can constitute 9-18% of the product (with an average of 13%) researchgate.netresearchgate.net, and small quantities of oxaloacetic acid (<1%) researchgate.netresearchgate.net. The product also typically contains approximately 20% water researchgate.netresearchgate.net.

Data Tables

Table 1: Key Synthesis Parameters for this compound

ParameterTypical Range/ValueSource(s)
Starting MaterialL-Tartaric Acid fao.orgfao.orgatamanchemicals.commdpi.comrsc.orgfao.orgatamanchemicals.comoiv.inttiiips.com
Temperature150-170 °C fao.orgfao.orgatamanchemicals.commdpi.comrsc.orgfao.orgatamanchemicals.comoiv.int
PressureAtmospheric or Reduced Pressure (Vacuum) fao.orgfao.orgatamanchemicals.commdpi.comrsc.orgfao.orgatamanchemicals.com
Reaction TimeLess than 1 hour fao.orgfao.orgatamanchemicals.comatamanchemicals.com
Primary ReactionIntermolecular Esterification, Dehydration smolecule.comfao.orgatamanchemicals.comiastate.edumdpi.comrsc.orgoiv.int
Product FormPolydisperse polymer mixture smolecule.comfao.orgfao.orgresearchgate.netresearchgate.net
Degree of Esterification>32% (often around 40%) researchgate.netmdpi.comfao.org
Molecular Weight2-9 kDa (broad distribution) researchgate.netresearchgate.net

Table 2: Common Impurities in this compound Synthesis

Impurity/ComponentTypical Concentration RangeRole/DescriptionSource(s)
Pyruvic Acid1-6% by weightPolymerization terminator; alters esterification index researchgate.netresearchgate.netatamanchemicals.commdpi.comulisboa.ptnih.gov
Free Tartaric Acid9-18% (avg. 13%)Unreacted monomer researchgate.netresearchgate.net
Oxaloacetic Acid<1%Intermediate, can decarboxylate to pyruvic acid researchgate.netresearchgate.net
Water~20%Residual moisture researchgate.netresearchgate.net
Other PolyestersVariableBy-products of esterification fao.orgoiv.intfao.org

Compound List:

this compound

L-Tartaric Acid

Pyruvic Acid

Oxaloacetic Acid

Di-tartaric monoester

Di-tartaric diester

Unreacted L-Tartaric Acid

The production of this compound involves the heating of L-tartaric acid, typically between 150-170 °C, under atmospheric or reduced pressure fao.orgatamanchemicals.comsmolecule.comfao.orgoiv.int. This thermal treatment initiates esterification reactions between tartaric acid molecules. However, the conversion of L-tartaric acid to this compound is not always complete, leading to the presence of unreacted monomeric L-tartaric acid in the final product fao.orgfao.orgresearchgate.netfao.org.

Other Polyester Acids and Oxaloacetic Acid

The synthesis of this compound from L-tartaric acid involves complex dehydration and esterification reactions, leading to the formation of various polyester acids alongside the primary this compound components fao.orgfao.orgoiv.intresearchgate.netfao.orgnih.gov. These polyester acids are essentially chains of esterified tartaric acid units with varying degrees of polymerization and esterification fao.orgfao.orgresearchgate.netfao.orgnih.gov. The primary constituents identified include di-tartaric monoester and diester, as well as longer polyester chains fao.orgatamanchemicals.comfao.orgoiv.intresearchgate.netfao.orgatamanchemicals.com.

In addition to these polyesters, other degradation and reaction products can also form during the thermal processing of tartaric acid. Research suggests that tartaric acid can transform into oxaloacetic acid via the elimination of water nih.gov. Oxaloacetic acid is a beta-keto acid that is relatively unstable and can further decarboxylate to pyruvic acid nih.gov. While oxaloacetic acid is typically found in small quantities (less than 1%) in commercial this compound, its formation pathway is linked to the dehydration of tartaric acid nih.gov. Pyruvic acid can also be present, potentially reacting with hydroxyl groups on tartaric or this compound molecules, which can terminate polymerization oiv.intresearchgate.netnih.gov.

The composition of commercial this compound is thus a complex mixture, with the main constituents being the polymeric this compound, free tartaric acid, pyruvic acid, and small amounts of other polyester acids and oxaloacetic acid oiv.intresearchgate.netnih.gov. The exact composition and the precise pathways leading to the formation of all these minor components are still subjects of ongoing research and characterization fao.orgresearchgate.netnih.gov.

Table 1: Compositional Analysis of Commercial this compound Products

ComponentTypical Range (%)Notes
Monomeric L-Tartaric Acid9 – 18Unreacted tartaric acid present in the final product.
Di-tartaric MonoesterVariablePrimary component formed by esterification of two tartaric acid molecules.
Di-tartaric DiesterVariablePrimary component formed by esterification of two tartaric acid molecules.
Polyester ChainsVariablePolymers of tartaric acid with varying degrees of esterification and polymerization.
Pyruvic Acid1 – 6A degradation product that can terminate polymerization.
Oxaloacetic Acid< 1Formed via dehydration of tartaric acid, can further decarboxylate.
Water~ 20Present in the final product.

Note: The exact composition can vary significantly between different commercial products and is influenced by manufacturing conditions such as temperature, pressure, and time fao.orgatamanchemicals.comsmolecule.comfao.orgfao.org. The characterization of the precise composition of this compound remains an area of active research fao.orgresearchgate.netnih.gov.

Degradation and Hydrolysis Kinetics of Metatartaric Acid

Mechanisms of Hydrolysis to Tartaric Acid

The hydrolysis of metatartaric acid involves the reversal of the esterification process. In aqueous solutions, particularly in wine, the ester bonds within the this compound polymers are susceptible to re-hydration awri.com.ausmolecule.comnih.gov. This process breaks down the larger polymeric molecules back into their constituent tartaric acid monomers awri.com.aufao.orgsmolecule.comsauvignonblanc.comulisboa.pt. Essentially, this compound recovers the water molecule that was eliminated during its synthesis, reverting to tartaric acid smolecule.comatpgroup.com. This breakdown is a key factor influencing its stability and duration of action awri.com.aufao.orgatamanchemicals.comnih.govives-openscience.eunih.govoeno-one.eualbrigi.comnih.govvt.edunih.govoeno-one.eu.

Kinetic Studies on Hydrolysis Rate

The rate at which this compound hydrolyzes is not constant and is significantly influenced by environmental factors, primarily temperature and pH. Studies have characterized these influences to predict its longevity and effectiveness.

Temperature Dependence of Hydrolysis

Temperature plays a critical role in accelerating the hydrolysis of this compound. Higher temperatures lead to a more rapid breakdown of the ester bonds, consequently diminishing its stabilizing effect more quickly atamanchemicals.comawri.com.aufao.orgnih.govsauvignonblanc.comulisboa.ptatpgroup.comalbrigi.comnih.govvt.educabidigitallibrary.orgulisboa.pt. Conversely, at lower temperatures, the hydrolysis rate is considerably slower, extending the period of this compound's efficacy atamanchemicals.comawri.com.aualbrigi.comvt.edu. Research indicates a near-linear relationship between temperature and instability, suggesting that elevated temperatures directly correlate with faster hydrolysis ulisboa.pt.

Table 1: Influence of Storage Temperature on this compound Effectiveness Duration

Storage TemperatureDuration of EffectivenessCited Sources
0°CSeveral years awri.com.au, ulisboa.pt, vt.edu
10–12°COver two years awri.com.au, ulisboa.pt
10–18°C1 year to 18 months awri.com.au
20°C3 months awri.com.au
23°C3 months nih.gov
5°C10 months nih.gov
25°C1 month awri.com.au
35–40°CA few hours awri.com.au
45°CA few minutes fao.org

Note: Durations are approximate and based on various studies and reported observations.

pH Influence on Hydrolysis Rates

The pH of the surrounding medium, such as wine, also significantly impacts the hydrolysis rate of this compound fao.orgatamanchemicals.comnih.govsauvignonblanc.comcabidigitallibrary.org. Studies have shown that higher pH values in wine lead to increased instability of this compound nih.govulisboa.pt. A polynomial relationship has been observed between tartaric stability and pH, indicating that as pH rises, instability increases, and the protective effect of this compound is shortened ulisboa.pt. This suggests that the chemical environment, particularly its acidity level, is a crucial determinant of how long this compound will remain effective.

Consequences of Hydrolysis on this compound Efficacy and Stability

Loss of Inhibitory Effect Over Time

As this compound hydrolyzes back into tartaric acid, its capacity to inhibit the formation and growth of tartrate crystals diminishes awri.com.aufao.orgatamanchemicals.comsauvignonblanc.comatpgroup.comives-openscience.eunih.govoeno-one.eualbrigi.comnih.govvt.edunih.govoeno-one.eu. This gradual loss of efficacy means that its protective effect is temporary and decreases over time, especially under warmer storage conditions atamanchemicals.comawri.com.auatpgroup.comalbrigi.comvt.edu. Consequently, this compound is most suitable for wines intended for relatively short-term storage or consumption, as its stabilizing action wanes over extended periods ulisboa.ptalbrigi.comnih.gov.

Mechanism of Action As a Colloidal Stabilization Agent

Adsorption Phenomena on Crystal Surfaces

A critical aspect of metatartaric acid's mode of action is its ability to adsorb onto the surfaces of tartrate crystals mdpi.comvt.eduvt.edu. This adsorption modifies the crystal's structure and growth potential.

Interference with Crystal Nucleation

Research indicates that this compound can interfere with the initial stages of crystal formation. Some studies suggest it acts as a potent inhibitor of tartrate crystal nucleation awri.com.aunih.gov. However, other findings highlight that while this compound may not prevent the very first step of potassium hydrogen tartrate (KHT) nucleation, it significantly impedes the subsequent growth of these nascent crystals by coating their surfaces uu.nl.

Inhibition of Crystal Growth of Potassium Bitartrate (B1229483) (KHT) and Calcium Tartrate (CaT)

This compound is widely recognized for its capacity to inhibit the growth of both potassium bitartrate (KHT) and calcium tartrate (CaT) crystals mdpi.comresearchgate.netresearchgate.netnih.govwein.plusciencia-e-vinho.comawri.com.aunih.govperdomini-ioc.comenartis.comulisboa.ptenartis.com. It functions by adsorbing onto the active sites of existing crystal nuclei, thereby preventing the addition of further tartrate ions and halting crystal expansion awri.com.auvt.eduvt.edu. This inhibition of crystal growth is fundamental to maintaining tartrate stability in wine mdpi.comresearchgate.netresearchgate.netnih.govwein.plusciencia-e-vinho.comawri.com.aunih.gov.

The duration of this compound's effectiveness is notably influenced by temperature due to its susceptibility to hydrolysis, which converts it back to tartaric acid, thereby reducing its inhibitory properties wein.plusciencia-e-vinho.comnih.goviastate.eduawri.com.aucabidigitallibrary.org. The following data illustrate the temperature-dependent stability of this compound:

Storage TemperatureEffectiveness Duration
0°CSeveral years
10–12°COver two years
10°C to 18°COne year to eighteen months
20°CThree months
25°COne month
30°COne week
35–40°CA few hours
awri.com.au

Furthermore, this compound demonstrates efficacy against calcium tartrate (CaT) precipitation, with some sources identifying it as the sole colloid offering significant stabilization for CaT enartis.comenartis.com. However, its effectiveness against CaT is also limited by its propensity for hydrolysis enartis.comenartis.com.

Layer-by-Layer Interference with Crystal Development

While not explicitly described as "layer-by-layer interference," the mechanism by which this compound coats crystal nuclei and blocks growth sites awri.com.auvt.eduvt.edu inherently disrupts the ordered, sequential addition of molecules characteristic of crystal development. By adhering to the crystal surface, it obstructs the regular deposition of tartrate ions, thereby impeding the progression of crystal growth uu.nl. This surface interaction prevents crystals from expanding in a structured, layered manner awri.com.auuu.nl.

Interactions with Other Chemical Species and Matrix Components

Interactions with Other Organic Acids and Hydroxyl Groups

Metatartaric acid's molecular structure, characterized by ester linkages and multiple hydroxyl and carboxyl groups, facilitates interactions with other organic acids and molecules containing hydroxyl groups. Pyruvic acid, for instance, has been observed to react with the hydroxyl groups present in this compound, a reaction that can terminate polymerization processes researchgate.netubitweb.de. Other organic acids found in wine, such as malic acid and citric acid, have demonstrated the ability to inhibit tartrate crystallization, suggesting potential complexation or interaction mechanisms involving their carboxyl and hydroxyl groups with metal ions like calcium ulisboa.pt.

In the context of complexation with metal ions, this compound utilizes its carboxyl and secondary alcohol groups. Studies on the complexation of this compound with transition metals like Titanium (Ti), Zirconium (Zr), Hafnium (Hf), Molybdenum (Mo), and Tungsten (W) have shown that complexation occurs predominantly through carboxyl groups at lower pH values (2-3), involving both carboxyl and secondary alcohol groups at intermediate pH (4-5), and primarily through secondary alcohol groups at higher pH (>5.5) osti.gov. These interactions can lead to the formation of polymerized structures in solution, depending on the metal, concentration, and pH osti.gov.

Sorption and Complexation with Heavy Metal Ions on Ion Exchangers

This compound is recognized as an effective complexing agent for the removal of heavy metal ions from aqueous solutions, particularly when utilized with ion exchangers osti.gov. Its ability to form stable complexes with metal cations allows for their effective sorption onto various ion exchange resins.

Sorption Capacities for Specific Metal Ions

Research has quantified the equilibrium sorption capacities of this compound complexes with several heavy metal ions on different ion exchangers. For instance, on the chelating ion exchanger Lewatit TP 207, the capacities for Cu(II), Zn(II), Co(II), and Ni(II) complexes were reported as 37.35 mg/g, 32.02 mg/g, 32.78 mg/g, and 28.31 mg/g, respectively tandfonline.comnih.gov. On Lewatit TP 260, higher capacities were observed for Cu(II) (42.15 mg/g) and Zn(II) (34.32 mg/g), while capacities for Co(II) (27.76 mg/g) and Ni(II) (21.70 mg/g) were slightly lower compared to TP 207 tandfonline.comnih.gov.

On polystyrene anion exchangers, specifically Lewatit MonoPlus M 500, the sorption capacities for Cu(II), Zn(II), Co(II), and Ni(II) complexes were found to be 7.25 mg/g, 3.21 mg/g, 3.78 mg/g, and 3.98 mg/g, respectively nih.gov. The Langmuir adsorption model also yielded maximum adsorption capacities (q(0)) for Lewatit MonoPlus M 500 of 7.53 mg/g for Cu(II), 3.75 mg/g for Zn(II), 3.55 mg/g for Co(II), and 4.60 mg/g for Ni(II) nih.gov.

Table 1: Equilibrium Sorption Capacities of this compound Complexes with Heavy Metal Ions

Metal IonLewatit TP 207 (mg/g)Lewatit TP 260 (mg/g)Lewatit MonoPlus M 500 (mg/g)
Cu(II)37.3542.157.25
Zn(II)32.0234.323.21
Co(II)32.7827.763.78
Ni(II)28.3121.703.98

Note: Capacities for Lewatit MonoPlus M 500 are from nih.gov. Capacities for Lewatit TP 207 and TP 260 are from tandfonline.comnih.gov.

Influence of pH, Metal-to-Ligand Ratio, and Ion Exchanger Functional Groups on Sorption

Several parameters significantly influence the sorption effectiveness of this compound-metal complexes on ion exchangers. The optimal pH for sorption was found to be around 7 for chelating ion exchangers tandfonline.comnih.gov and 6.5 for polystyrene anion exchangers nih.gov. The influence of pH on sorption capacity varies with the type of ion exchanger; for strongly basic anion exchangers like Lewatit MonoPlus M 500, sorption capacity generally increases with pH, whereas for medium and weakly basic exchangers, it decreases. For chelating ion exchangers with iminodiacetate (B1231623) functional groups, sorption initially decreases in the pH range of 3-5 before slightly increasing osti.gov.

The type of functional groups present on the ion exchanger plays a crucial role in sorption efficiency. For instance, an arrangement of increasing efficiency for Cu(II) and Zn(II) complexes with this compound was observed as: tertiary amine (MP 62) < trimethylammonium and tertiary amine (MP 64) < iminodiacetate (TP 207) < trimethylammonium (M 500) osti.gov. The metal-to-ligand ratio and metal ion concentration were also identified as important parameters influencing the sorption process osti.govtandfonline.comnih.gov. Temperature generally had a minor effect on the sorption process tandfonline.comnih.gov. The kinetics of sorption typically reached equilibrium within 60 minutes tandfonline.comnih.gov, and the process was well-described by pseudo-second-order kinetics and fitted by the Langmuir adsorption model tandfonline.comnih.govnih.gov.

Influence on Volatile Compound Profiles in Complex Matrices

In complex matrices such as wine, this compound generally exhibits a minimal impact on the volatile compound profiles compared to other stabilization methods like cold stabilization mdpi.comnih.govnih.gov. While cold stabilization can significantly alter the volatilome by decreasing total alcohols and increasing total esters, this compound's influence is less pronounced mdpi.comnih.govnih.gov. Some studies indicate minor changes, such as a slight decrease in certain aromatic compounds, although these are often below their odor thresholds and may not impart significant sensory attributes ulisboa.pt. Specific findings suggest that wines treated with this compound may show higher levels of 2-phenylethanol (B73330) and lower levels of ethyl dodecanoate (B1226587) and hexyl acetate (B1210297) compared to untreated control wines mdpi.com.

Effects on Phenolic Composition and Chromatic Characteristics

This compound, when used as an enological stabilizer, has demonstrated a minimal impact on the phenolic composition and chromatic characteristics of wines mdpi.comnih.govnih.govresearchgate.net. Unlike cold stabilization, which can reduce color intensity and monomeric anthocyanins in rosé and red wines, this compound does not cause significant changes in these parameters mdpi.comnih.govnih.gov. Studies indicate that this compound does not interact substantially with phenolic compounds like tannins or anthocyanins, thereby preserving the wine's color and phenolic structure researchgate.netulisboa.pt. Its effectiveness is primarily related to its role in preventing tartrate precipitation rather than altering the broader chemical composition related to color and phenolics researchgate.net.

Influence on Colloidal Stability of Complex Solutions

This compound is widely employed as an oenological stabilizer to enhance the colloidal stability of wine, primarily by inhibiting the precipitation of tartrate salts, such as potassium bitartrate (B1229483) (KHT) and calcium tartrate (CaT) ulisboa.ptnih.govmdpi.comagrovin.comlamothe-abiet.comresearchgate.net. Its mechanism of action involves protective colloid stabilization, where it adsorbs onto the surface of nascent tartrate crystals, thereby interfering with their growth and preventing the formation of larger precipitates nih.govmdpi.comagrovin.com. This method offers a short- to medium-term stabilization effect nih.gov. However, this compound is known to hydrolyze over time, leading to a loss of its stabilizing efficacy nih.govmdpi.comresearchgate.netdntb.gov.ua. Its effectiveness for calcium tartrate stability is also generally considered lower than for potassium bitartrate ulisboa.pt. In wine matrices, compounds like gum arabic can reinforce the stabilizing action of this compound and help mitigate other potential instabilities agrovin.com.

Compound List:

this compound

Tartaric acid

Pyruvic acid

Malic acid

Citric acid

Lactic acid

Succinic acid

Oxaloacetic acid

Coumaric acid

Ascorbic acid

Copper(II) (Cu(II))

Zinc(II) (Zn(II))

Cobalt(II) (Co(II))

Nickel(II) (Ni(II))

Titanium (Ti)

Zirconium (Zr)

Hafnium (Hf)

Molybdenum (Mo)

Tungsten (W)

Potassium bitartrate (KHT)

Calcium tartrate (CaT)

Carboxymethyl cellulose (B213188) (CMC)

Gum arabic

Mannoproteins

Potassium polyaspartate (KPA)

Sodium polyaspartate (PASP)

Ethanol

Anthocyanins

Flavanols

Tannins

Advanced Analytical Methodologies for Metatartaric Acid Research

Spectroscopic Characterization Techniques (e.g., IR Spectrum)

Infrared (IR) spectroscopy is a fundamental technique for the characterization of metatartaric acid, providing insight into its chemical structure by identifying the functional groups present. As this compound is a polyester (B1180765) derived from tartaric acid, its IR spectrum is defined by the characteristic absorption bands of hydroxyl (-OH), carboxyl (-COOH), and ester (-COO-) groups.

The analysis of the IR spectrum of this compound involves comparing it to its precursor, L-tartaric acid. The spectrum of tartaric acid is dominated by strong, broad absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, typically in the range of 3500-2500 cm⁻¹. researchgate.netresearchgate.net It also shows a sharp, strong peak for the C=O (carbonyl) stretching of the carboxylic acid group at approximately 1730 cm⁻¹. researchgate.net

Upon thermal polymerization to form this compound, significant changes are observed in the IR spectrum. The key transformation is the formation of ester linkages. This introduces a new C=O stretching band for the ester group, which typically appears at a slightly higher wavenumber (around 1750 cm⁻¹) than the carboxylic acid C=O. Furthermore, the formation of the ester is confirmed by the appearance of characteristic C-O stretching bands in the fingerprint region (approximately 1300-1100 cm⁻¹). The intensity of the broad O-H band may decrease relative to the carbonyl bands, reflecting the consumption of carboxylic acid and alcohol groups during the esterification process. The presence of residual unreacted tartaric acid and free carboxyl end-groups in the polymer means that the characteristic bands for the carboxylic acid will also be present. fao.org

Table 1: Typical Infrared Absorption Bands for this compound Functional Groups

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
O-H (Carboxyl & Hydroxyl)Stretching, broad3500 - 2500
C=O (Ester)Stretching~1750
C=O (Carboxylic Acid)Stretching~1730
C-O (Ester, Acid, Alcohol)Stretching1300 - 1100

Chromatographic Separations for Molecular Mass and Compositional Analysis

Chromatographic techniques are indispensable for elucidating the complex composition and polydispersity of this compound. These methods separate the various molecular species present in the mixture, allowing for detailed analysis of its molecular mass and chemical composition.

Size-Exclusion Chromatography (SEC) is a powerful technique for determining the molecular weight distribution of polymers like this compound. fao.org The principle of SEC is based on separating molecules according to their hydrodynamic volume. The sample is passed through a column packed with a porous material; larger molecules are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later.

When coupled with a Multi-Angle Light Scattering (MALS) detector, SEC becomes an absolute method for determining the molar mass of the eluting fractions without the need for column calibration with structurally similar standards. fao.org The MALS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the column. This scattering intensity is directly proportional to the molar mass and concentration of the molecules. By combining the MALS data with the concentration data from a co-eluting concentration detector, such as a refractive index (RI) detector, the weight-average molecular weight (Mw) and the polydispersity index (PDI) of the this compound sample can be accurately determined. fao.org This information is critical for assessing the quality and performance of the this compound.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a premier analytical tool for the detailed compositional analysis of this compound. creative-proteomics.com This technique allows for the separation, identification, and quantification of the individual components within the complex mixture, including unreacted tartaric acid, ditartaric monoesters and diesters, and other polyester acids of varying chain lengths. fao.orgoiv.int

Various HPLC modes, such as reversed-phase or mixed-mode chromatography, can be employed to separate the organic acids based on their polarity and ionic character. lcms.czoiv.int The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this type of analysis, typically in negative ion mode, which generates molecular ions [M-H]⁻ for the acidic components. lcms.cz

The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information for each eluting peak. creative-proteomics.com This allows for the unambiguous identification of the different tartaric acid oligomers. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions, yielding characteristic product ions that provide further structural confirmation. creative-proteomics.comshimadzu.com This level of detail is essential for understanding the specific composition of different this compound batches and correlating it with their functional properties.

Chemical Derivatization Strategies for Enhanced Detection and Quantification

Chemical derivatization involves modifying an analyte through a chemical reaction to produce a new compound that has improved properties for analysis. This strategy is often employed to enhance detection sensitivity and selectivity in chromatographic methods.

Ortho-phthalaldehyde (OPA) is a widely used pre-column derivatization reagent in HPLC for the analysis of compounds containing primary amine functionalities. nih.govsigmaaldrich.com The reaction, which occurs rapidly at room temperature in an alkaline medium, involves OPA reacting with a primary amine in the presence of a thiol (such as 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) to form a highly fluorescent isoindole derivative. researchgate.netnih.gov These derivatives can be detected with high sensitivity using a fluorescence detector.

However, the application of OPA derivatization directly to this compound is not feasible. This compound is a polyester and its constituent units are tartaric acid, a dicarboxylic acid with secondary alcohol groups. fao.org It does not possess the primary amine group necessary to react with OPA. Therefore, for this derivatization strategy to be applied, the this compound molecule would first need to be chemically modified to introduce a primary amine group, a complex and indirect approach not typically used in its standard analysis. The role of 2-aminoethanol in this specific context is not established in standard OPA derivatization protocols for non-amine compounds. While derivatization is a powerful tool, other strategies targeting the carboxyl groups are more appropriate for enhancing the detection of acidic compounds like this compound in techniques such as LC-MS. nih.govresearchgate.net

Titrimetric Methods for Degree of Esterification and Total Acid Content

Titrimetric methods are robust, well-established chemical analysis techniques used to determine fundamental properties of this compound, namely its total acid content and degree of esterification. fao.org These parameters are crucial for defining the product's quality and its effectiveness as a stabilizer. The method typically involves a two-stage process: a direct titration of free acid groups followed by saponification and a back-titration to determine the esterified acid groups. oiv.intfao.org

The procedure is as follows:

Determination of Free Acidity : A known weight of the this compound sample is dissolved in water. This solution is then directly titrated with a standardized solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) to a specific endpoint, typically pH 7.0. fao.orgoiv.int The endpoint can be determined potentiometrically or with a color indicator such as bromothymol blue, which changes to bluish-green at this pH. fao.orgoiv.int The volume of NaOH consumed corresponds to the free carboxyl groups present in the sample (from unreacted tartaric acid and polymer end-groups).

Determination of Total Acidity (Saponification) : To the neutralized solution from the first step, a known excess volume of the standardized sodium hydroxide solution is added. oiv.int The flask is stoppered and allowed to stand for a specified period (e.g., 2 hours at room temperature) to ensure complete saponification (hydrolysis) of the ester linkages. fao.orgoiv.int During this step, the ester groups are converted back into carboxylate and alcohol groups, consuming NaOH in the process.

Back-Titration : After saponification is complete, the remaining excess sodium hydroxide is titrated with a standardized acid solution, such as 0.5 M sulfuric acid (H₂SO₄), again to the bromothymol blue endpoint. fao.orgoiv.int

By subtracting the amount of NaOH consumed in the back-titration from the total excess amount added for saponification, the amount of NaOH used to hydrolyze the ester groups can be calculated. The total acid content is the sum of the free acid and the esterified acid. The degree of esterification is then calculated as the percentage of esterified acid relative to the total acid content. fao.org

Table 2: Example Data for Titrimetric Analysis of this compound

ParameterSymbolExample ValueUnit
Sample WeightW1.00g
NaOH ConcentrationM_NaOH1.0mol/L
H₂SO₄ ConcentrationM_H₂SO₄0.5mol/L
Free Acid Titration
Volume of NaOH usedn8.0mL
Saponification & Back-Titration
Volume of excess NaOH addedV_excess20.0mL
Volume of H₂SO₄ used for back-titrationn'12.0mL

Sodium Hydroxide Hydrolysis and Back Titration

A fundamental approach to quantifying this compound involves its hydrolysis back to tartaric acid, which can then be measured. The process typically begins with the alkaline hydrolysis of this compound using a known excess of a standard sodium hydroxide solution. uobaghdad.edu.iqutexas.edu This reaction is often accelerated by heating. utexas.edu

Following hydrolysis, the unreacted excess sodium hydroxide is determined by a back titration with a standard acid, such as hydrochloric acid or sulfuric acid. uobaghdad.edu.iqglowscotland.org.uk The difference between the initial amount of sodium hydroxide and the amount remaining after hydrolysis allows for the calculation of the amount of sodium hydroxide that reacted with the this compound. This, in turn, provides a quantitative measure of the this compound originally present in the sample. glowscotland.org.uk

To ensure accuracy, a blank determination is crucial. This involves performing the same procedure without the this compound sample to account for any potential interactions between the reagents and the experimental conditions, such as the absorption of atmospheric carbon dioxide. uobaghdad.edu.iq

Table 1: Key Steps in Sodium Hydroxide Hydrolysis and Back Titration

StepDescriptionPurpose
1. Sample Preparation A precise amount of the sample containing this compound is taken.To ensure accurate quantification.
2. Addition of Excess NaOH A known volume of a standardized sodium hydroxide (NaOH) solution is added in excess to the sample.To ensure complete hydrolysis of the this compound.
3. Hydrolysis The mixture is heated to facilitate the breakdown of this compound into tartaric acid. utexas.eduTo convert the analyte into a form that can be indirectly quantified.
4. Back Titration The unreacted (excess) NaOH is titrated with a standardized solution of a strong acid (e.g., HCl). uobaghdad.edu.iqTo determine the amount of NaOH that did not react with the this compound.
5. Calculation The amount of this compound is calculated based on the difference between the initial and excess moles of NaOH.To determine the concentration of the analyte in the original sample.

Specific Precipitation Reactions for Qualitative and Quantitative Detection

Precipitation reactions offer a specific means of detecting and quantifying this compound, distinguishing it from other compounds commonly found in wine and must.

In a relatively acidic environment, this compound uniquely forms an insoluble precipitate with cadmium acetate (B1210297). oiv.intoiv.intoiv.int This characteristic allows for its separation from other components present in wine and must. oiv.intoiv.intoiv.int It is noteworthy that while tartaric acid can also precipitate with cadmium acetate, this only occurs at alcohol concentrations exceeding 25% by volume, and the resulting precipitate is soluble in water, unlike the this compound precipitate. oiv.intoiv.intoiv.int

The procedure involves adding a cadmium acetate solution to the sample under acidic conditions, leading to the formation of a lamellate precipitate if this compound is present. oiv.int This precipitate can then be separated for further analysis.

Following precipitation with cadmium acetate, the resulting cadmium precipitate of this compound can be further analyzed. oiv.intoiv.intoiv.int The precipitate is broken down by heating with sodium hydroxide, which liberates tartaric acid. oiv.intoiv.intoiv.int This released tartaric acid then reacts with ammonium (B1175870) metavanadate to produce a distinct orange color. oiv.intoiv.intoiv.int

The intensity of this color is proportional to the concentration of tartaric acid, and by extension, the original this compound. This colorimetric reaction can be measured using a spectrophotometer, providing a quantitative determination. oiv.int

Table 2: Steps for Precipitation and Colorimetric Detection

StepReagent/ProcessObservation/Purpose
1. Precipitation Cadmium Acetate Solution (in acidic medium)Formation of a lamellate, insoluble precipitate indicates the presence of this compound. oiv.intoiv.int
2. Decomposition Heating with Sodium HydroxideBreaks down the cadmium-metatartaric acid precipitate, releasing tartaric acid. oiv.intoiv.intoiv.int
3. Colorimetric Reaction Ammonium Metavanadate SolutionReacts with the released tartaric acid to produce a specific orange color. oiv.intoiv.intoiv.int
4. Quantification SpectrophotometryMeasures the intensity of the orange color for quantitative analysis. oiv.int

Conductivity-Based Methods for Stability Assessment in Model Systems

The stability of this compound, particularly its effectiveness in preventing tartrate precipitation in wine, can be assessed using conductivity-based methods. ulisboa.pt The principle behind this technique is that the precipitation of tartrate salts, such as potassium bitartrate (B1229483), leads to a decrease in the electrical conductivity of the solution. nih.govgoettert-software.de

By monitoring the change in conductivity over time, especially after seeding the sample with micronized potassium bitartrate crystals at a low temperature (e.g., 0°C), the tartaric stability of the wine can be evaluated. nih.gov A smaller change in conductivity indicates greater stability. nih.gov

Research has shown that the effectiveness of this compound is influenced by both pH and temperature. ulisboa.pt Higher pH and temperatures above 20°C lead to a more rapid decrease in the effectiveness of this compound, likely due to faster hydrolysis. ulisboa.pt Conductivity measurements provide a valuable tool for studying these dynamics and assessing the long-term stability that this compound imparts to a wine. ulisboa.ptgoettert-software.de

Table 3: Factors Influencing this compound Stability as Determined by Conductivity

FactorObservationImplication for Stability
Temperature A linear relationship exists between temperature and tartaric stability; higher temperatures lead to greater instability. ulisboa.ptThis compound's protective effect is diminished at elevated storage temperatures due to accelerated hydrolysis. ulisboa.ptvt.edu
pH A polynomial relationship is observed between pH and tartaric stability; higher pH values correlate with increased instability. ulisboa.ptWines with higher pH are less effectively stabilized by this compound against tartrate precipitation. ulisboa.pt
Time The protective effect of this compound diminishes over time, with a significant decrease in effectiveness observed after one month under certain experimental conditions. ulisboa.ptThis compound is best suited for wines intended for relatively short-term consumption. ulisboa.ptvt.edu

Comparative Research on Metatartaric Acid Efficacy and Mechanisms

Comparison with Potassium Polyaspartate (KPA)

Potassium polyaspartate (KPA) is a more recent innovation in wine stabilization. It is a polyamino acid that has demonstrated high efficacy in preventing tartrate precipitation. bio-conferences.org

Efficacy and Stability: Comparative studies consistently show that KPA offers superior and more durable tartaric stabilization than metatartaric acid. mdpi.combio-conferences.org In one study, wines stabilized with KPA remained free of tartrate precipitates under various storage conditions, while wines treated with this compound showed crystal formation after prolonged storage, particularly at low temperatures. bio-conferences.orgbio-conferences.org The key weakness of this compound is its hydrolysis over time, a problem not observed with KPA, which maintains its stabilizing capacity for extended periods. mdpi.comoeno-one.eu Research has confirmed that even after 6 months of bottle aging, KPA-treated wines retained their stability, whereas the this compound-treated samples became unstable. oeno-one.eu

Mechanism of Action: KPA, having a negative charge at wine pH, is believed to bind to the positively charged potassium ions (K+), limiting their availability for the formation and precipitation of KHT salts. nih.gov It also interferes with the crystal growth process itself. This dual-action mechanism contributes to its high efficiency.

Impact on Wine Composition: Like this compound, KPA is an additive that does not strip the wine of its components. nih.gov It has been shown to have no significant impact on the color, pigmentation, or organoleptic properties of wine, as it does not interact with tannins or other phenolic compounds. nih.gov This makes it a suitable stabilizer for white, rosé, and red wines. enartis.com

Table 2: Comparative Efficacy of this compound vs. KPA

Feature This compound Potassium Polyaspartate (KPA)
Mechanism Inhibits crystal growth by surface adsorption mdpi.com Binds with potassium ions, inhibits crystal growth nih.gov
Efficacy Sufficient for short-term stabilization bio-conferences.org Highly effective, prevents precipitation in all variants tested in some studies bio-conferences.orgbio-conferences.org
Longevity Effect lessens over time due to hydrolysis oeno-one.eubio-conferences.org Superior and longer-lasting performance, stable over time mdpi.comoeno-one.eu
Temperature Stability Degrades at higher temperatures awri.com.au Maintains efficacy even at elevated temperatures mdpi.com
Wine Style Suitability White, rosé, and red wines mdpi.com White, rosé, and red wines enartis.com
Sensory Impact Generally neutral mdpi.com No impact on organoleptic properties nih.gov

Comparative Analysis with Mannoproteins and Other Colloidal Stabilizers

Mannoproteins are polysaccharides derived from yeast cell walls that are naturally present in wine and can also be added to inhibit KHT crystallization. awri.com.auresearchgate.net

Efficacy and Stability: Mannoproteins act as protective colloids, similar to this compound. researchgate.net They can effectively inhibit KHT crystal growth, but their efficacy can be variable and dependent on the specific mannoprotein preparation and the wine matrix. awri.com.au Some studies indicate that mannoproteins have a less potent stabilizing effect compared to this compound or CMC. enartis.com For some wines that are highly supersaturated with KHT, a higher concentration of mannoproteins may be required for stabilization. awri.com.au In difficult-to-stabilize red wines, certain mannoproteins have failed to achieve stability where KPA succeeded. cabidigitallibrary.org

Mechanism of Action: Mannoproteins adsorb onto the surface of KHT crystals, preventing their further growth. ciencia-e-vinho.com This mechanism is analogous to that of this compound.

Impact on Wine Composition: A distinguishing feature of mannoproteins is their positive impact on the sensory qualities of wine, such as enhancing mouthfeel and aroma. enartis.comciencia-e-vinho.com However, being proteinaceous macromolecules, they can interact with polyphenols and tannins in red wines, which can affect color stability and astringency perception. researchgate.netcabidigitallibrary.org

Table 3: Comparative Efficacy of this compound vs. Mannoproteins

Feature This compound Mannoproteins
Mechanism Inhibits crystal growth by surface adsorption mdpi.com Inhibits crystal growth by surface adsorption researchgate.netciencia-e-vinho.com
Efficacy Considered a highly effective stabilizer enartis.com Efficacy can be variable; may be less effective than this compound awri.com.auenartis.com
Longevity Temporary, subject to hydrolysis awri.com.au Effect is generally stable
Sensory Impact Generally neutral Can enhance mouthfeel and aroma enartis.comciencia-e-vinho.com
Interactions Minimal interaction with other wine components mdpi.com Can interact with polyphenols and tannins, potentially affecting color and astringency researchgate.netcabidigitallibrary.org

Comparative Efficacy with Subtractive Stabilization Techniques (e.g., Cold Stabilization, Ion Exchange)

Subtractive techniques physically remove the components that cause tartrate instability, primarily potassium and tartaric acid ions, from the wine. This contrasts with the additive approach of this compound.

Efficacy and Mechanism: Cold stabilization, the most traditional method, involves chilling the wine to near its freezing point to force KHT crystals to precipitate, which are then removed by filtration. mdpi.comciencia-e-vinho.com Ion exchange involves passing the wine through resins that swap potassium ions (K+) for sodium (Na+) or hydrogen (H+) ions, thus reducing the concentration of KHT precursors. nih.govciencia-e-vinho.com These methods achieve permanent stability by removing the cause of precipitation. mdpi.com In contrast, this compound only inhibits crystal growth, and its effect is temporary. iastate.edu

Economic and Environmental Considerations: Cold stabilization is an energy-intensive process with high water and energy consumption, making it expensive and environmentally impactful. mdpi.com Ion exchange also requires specific equipment. iastate.edu Additive methods like the use of this compound are generally more cost-effective and have a smaller environmental footprint. mdpi.com

Table 4: Comparative Efficacy of this compound vs. Subtractive Techniques

Feature This compound (Additive) Cold Stabilization / Ion Exchange (Subtractive)
Mechanism Inhibits KHT crystal growth mdpi.com Removes excess KHT ions from the wine mdpi.comciencia-e-vinho.com
Stability Achieved Temporary; prevents crystal growth but does not remove precursors iastate.edu Permanent; removes the cause of instability mdpi.com
Impact on Composition Minimal; no removal of ions mdpi.com Significant; reduces tartaric acid and potassium, can affect pH, color, and aroma mdpi.comnih.gov
Cost More cost-effective mdpi.com High energy and equipment costs mdpi.comiastate.edu
Environmental Impact Lower environmental impact mdpi.com High energy and water consumption mdpi.com

Future Research Trajectories in Metatartaric Acid Science

Elucidation of Undefined Chemical Structures in Polymeric Formulations

Future research should focus on advanced analytical techniques to fully elucidate the chemical structures present in commercial metatartaric acid formulations. This includes detailed characterization of the distribution of polymer chain lengths, the specific types of ester linkages, and the presence of any cyclic structures or impurities. Techniques such as Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) have provided insights into molecular mass distributions researchgate.net, but further refinement is needed to map the intricate polymeric architecture. Understanding these structural nuances is critical, as variations in composition can influence stability and efficacy.

Advanced Kinetic Modeling of Hydrolysis under Variable Environmental Conditions

A significant limitation of this compound's application is its susceptibility to hydrolysis, particularly at elevated temperatures, which leads to a loss of its stabilizing effect ulisboa.ptvt.eduulisboa.ptresearchgate.netmdpi.com. While it is known to hydrolyze more slowly at lower temperatures, its effectiveness is highly dependent on storage conditions vt.eduulisboa.pt. Research indicates a linear relationship between temperature and instability, suggesting faster hydrolysis at higher temperatures ulisboa.pt.

Future research should aim to develop sophisticated kinetic models that accurately predict the rate of this compound hydrolysis under a wide range of environmental conditions. This would involve detailed studies on the influence of temperature, pH, ionic strength, and the wine matrix composition on the hydrolysis rate. Such models could enable more precise predictions of MTA's shelf-life and optimal application windows, thereby enhancing its practical utility and ensuring consistent tartrate stabilization.

Investigation of Novel Synthesis Pathways for Enhanced Stability and Efficacy

This compound is typically synthesized by heating tartaric acid at elevated temperatures (150-170 °C) ulisboa.ptatamanchemicals.comfao.orgfao.org. This process, while effective in creating esterified polymers, can also lead to the formation of a product that is sensitive to degradation. The degree of esterification directly correlates with its effectiveness, with higher degrees generally yielding greater efficacy ulisboa.pt.

Future research should explore novel synthesis pathways that could yield this compound with improved inherent stability and potentially higher efficacy. This could involve investigating alternative catalysts, reaction temperatures, pressures, or reaction times to control the polymerization and esterification processes more precisely. The goal would be to produce MTA with a more consistent and robust molecular structure, minimizing degradation pathways and extending its functional lifespan in wine.

Molecular Dynamics Simulations of this compound Interactions with Crystal Surfaces

This compound functions as a crystal growth inhibitor by adsorbing onto the surfaces of tartrate nuclei, thereby preventing their enlargement and subsequent precipitation ulisboa.ptvt.edu. The precise molecular mechanisms governing this interaction, particularly how MTA molecules bind to and impede the growth of potassium bitartrate (B1229483) (KHT) and calcium tartrate (CaT) crystals, are areas ripe for further investigation.

Molecular dynamics (MD) simulations offer a powerful computational tool to explore these interactions at an atomic level gauss-centre.euethz.chaps.orgresearchgate.netchemrxiv.org. Future research could employ MD simulations to model the adsorption behavior of different this compound polymer chains onto the surfaces of KHT and CaT crystals. This would involve simulating the dynamic processes of adsorption, diffusion, and potential blocking of active growth sites. Such studies could reveal critical insights into the structure-function relationships at the molecular interface, guiding the design of more effective tartrate stabilizers.

Development of Real-time Monitoring Techniques for this compound Degradation

The loss of this compound's efficacy due to hydrolysis necessitates methods for monitoring its presence and activity over time. Currently, the focus is on its application and limitations, rather than on real-time assessment of its degradation status.

Future research should prioritize the development of advanced analytical techniques capable of real-time or near real-time monitoring of this compound concentration and its functional state within wine. This could include spectroscopic methods (e.g., Raman, FTIR, NMR) or electrochemical sensors designed to detect specific structural changes associated with hydrolysis or to quantify remaining active molecules. Such techniques would provide winemakers with critical data to optimize the timing of MTA addition and to assess the remaining protective capacity, ensuring consistent wine stability.

Exploration of Structure-Function Relationships Based on Molecular Weight and Esterification Degree

The effectiveness of this compound is intrinsically linked to its molecular characteristics, specifically its degree of esterification and molecular weight distribution ulisboa.ptresearchgate.net. While it is understood that higher esterification generally leads to greater efficacy, a comprehensive understanding of how variations in molecular weight and the distribution of esterification degrees impact its performance against different types of tartrate instability (KHT vs. CaT) is still evolving.

Future research should systematically investigate these structure-function relationships. This could involve synthesizing or isolating this compound fractions with defined molecular weight ranges and esterification degrees and then evaluating their efficacy in stabilizing wines against both KHT and CaT precipitation.

Table 1: Key Structural Components and Properties of Commercial this compound

Component/PropertyDescriptionTypical Range/ValueReference(s)
Polymeric Nature Mixture of polymers of tartaric acidPolydisperse mdpi.comulisboa.ptatamanchemicals.comfao.orgresearchgate.netfao.org
Monomeric Tartaric Acid Free tartaric acid units within the polymer blend9-18 g/100 g (average 13 g/100 g) researchgate.net
Ditartaric Monoester Tartaric acid molecules esterified oncePresent ulisboa.ptatamanchemicals.comfao.orgfao.org
Ditartaric Diester Tartaric acid molecules esterified twicePresent ulisboa.ptatamanchemicals.comfao.orgfao.org
Polyester (B1180765) Chains Longer chains formed by repeated esterificationVariable chain length ulisboa.ptatamanchemicals.comfao.orgfao.org
Degree of Esterification Percentage of ester bonds formed between tartaric acid unitsAbove 32% (minimum); up to 40% reported ulisboa.ptfao.orgfao.org
Molecular Weight (Mw) Average molecular mass of the polymer chains2–9 kDa (medium molecular mass) researchgate.net
Pyruvic Acid Potential impurity from production1-6% by weight mdpi.comulisboa.pt
Stability Susceptible to hydrolysis, especially at higher temperaturesLimited long-term effectiveness at elevated temps mdpi.comulisboa.ptvt.eduulisboa.ptresearchgate.netmdpi.com

By systematically exploring these research trajectories, the scientific community can advance the understanding and application of this compound, ensuring its continued role in maintaining wine quality and stability.

Compound Name List:

this compound

Tartaric acid

Potassium bitartrate

Calcium tartrate

Potassium hydrogen tartrate (KHT)

Carboxymethylcellulose (CMC)

Pyruvic acid

L-tartaric acid

Ditartaric monoester

Ditartaric diester

Polyester chains

Potassium polyaspartate (KPA)

Alginic acid

Gum arabic

Mannoprotein

Lysozyme

Q & A

Basic Research Questions

Q. What is the mechanism by which metatartaric acid inhibits tartrate crystallization in wine, and how can this be experimentally validated?

  • Methodological Answer : To study this, researchers can design experiments using polarized light microscopy to observe crystal nucleation and growth in wine samples treated with varying concentrations of this compound. Quantitative assays (e.g., turbidity measurements) can track crystal formation over time. The acid’s polymeric structure blocks crystal nuclei "feeding" by binding to active growth sites, which can be confirmed via comparative trials with untreated controls .

Q. How does the instability of this compound in aqueous solutions impact its efficacy in wine stabilization, and what experimental conditions replicate real-world degradation?

  • Methodological Answer : Hydrolysis kinetics can be studied by incubating this compound solutions at controlled temperatures (e.g., 5°C, 23°C) and measuring esterification numbers via acidimetric titration over weeks. Accelerated aging tests (e.g., 40°C for 20 days) may simulate long-term stability, with HPLC used to quantify tartaric acid regeneration .

Q. What analytical methods are most reliable for detecting residual this compound in complex matrices like wine?

  • Methodological Answer : Traditional methods rely on cadmium chloride precipitation followed by colorimetric detection of orange ammonium salts. Advanced techniques like LC-MS with ion-pairing chromatography improve sensitivity for trace quantification, especially in samples with interfering organic acids .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve specific esterification rates, and what parameters influence polymer dispersity?

  • Methodological Answer : Synthesis conditions (temperature, vacuum pressure, reaction time) must be tightly controlled to shift esterification equilibrium. For example, heating tartaric acid to 160°C under partial vacuum maximizes esterification rates. Molecular weight distribution can be analyzed via gel permeation chromatography (GPC), with esterification numbers validated by saponification and acid-base titration .

Q. What experimental strategies address contradictions in reported toxicity data for this compound, particularly regarding hydrolysis byproducts like pyruvic acid?

  • Methodological Answer : Toxicity studies should differentiate between this compound and its hydrolysis products. In vitro assays (e.g., cell viability tests) with purified this compound versus hydrolyzed samples can isolate effects. Pyruvic acid contamination must be quantified via enzymatic assays (e.g., lactate dehydrogenase coupling) and statistically controlled in toxicity models .

Q. How should meta-analyses be designed to evaluate the efficacy of this compound across heterogeneous wine stabilization studies with varying methodologies?

  • Methodological Answer : A systematic review protocol (PRISMA guidelines) should standardize inclusion criteria (e.g., crystal inhibition rates, temperature conditions). Effect sizes (e.g., odds ratios for stabilization success) can be pooled using random-effects models, with subgroup analyses for variables like pH or storage duration. Sensitivity analyses must account for publication bias and methodological heterogeneity .

Q. What methodological approaches are used to reconcile discrepancies between in vitro and in vivo stability data for this compound in regulatory evaluations?

  • Methodological Answer : Comparative stability studies should mimic physiological conditions (e.g., simulated gastric fluid hydrolysis) and compare results to winemaking environments. Accelerated stability testing (Arrhenius modeling) predicts shelf-life, while in vivo pharmacokinetic studies track hydrolysis rates in animal models. Regulatory assessments require dose-response curves and probabilistic exposure modeling .

Tables for Key Data

Table 1 : Hydrolysis Rates of this compound at Different Temperatures

Temperature (°C)Time to 50% HydrolysisSource
5~10 months
23~3 months
4020 days

Table 2 : Common Impurities in Synthesized this compound

ImpurityConcentration Range (% w/w)Impact on Analysis
Pyruvic acid1–6Requires titration correction
Oxaloacetic acidTraceNegligible

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.